molecular formula C5H4BrNO2S B577546 Methyl 5-bromothiazole-2-carboxylate CAS No. 1209458-91-2

Methyl 5-bromothiazole-2-carboxylate

Cat. No. B577546
CAS RN: 1209458-91-2
M. Wt: 222.056
InChI Key: IPIPEKCGDPLTCO-UHFFFAOYSA-N
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Description

“Methyl 5-bromothiazole-2-carboxylate” is also known as “2-Bromothiazole-5-carboxylic acid methyl ester”. It is a compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 . The compound appears as a white to yellow to orange powder or crystal .


Synthesis Analysis

The synthesis of “Methyl 5-bromothiazole-2-carboxylate” can be achieved through a one-pot reaction of methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea. This reaction affords methyl 2-aminothiazole-5-carboxylate in a 71% yield, which can then be transformed into methyl 2-bromothiazole-5-carboxylate in a 68% yield via diazotization and bromination with the NaNO2-NaBr-CuSO4 system .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromothiazole-2-carboxylate” can be represented by the SMILES string COC(=O)c1cnc(Br)s1 . The InChI key for this compound is HNLVIKMXFBRZDF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 5-bromothiazole-2-carboxylate” is a solid at 20 degrees Celsius . It has a melting point range of 59 to 63 degrees Celsius . The compound should be stored at a temperature between 0 and 10 degrees Celsius, under inert gas . It should be noted that this compound is sensitive to air and heat .

Scientific Research Applications

  • Synthesis of Methyl 2-Aminothiazole-5-Carboxylate and Methyl 2-Bromothiazole-5-Carboxylate : A study by Li-li (2008) describes a one-pot reaction to synthesize methyl 2-aminothiazole-5-carboxylate, which can be converted to methyl 2-bromothiazole-5-carboxylate (Li-li, 2008).

  • Synthesis of Thiazole-2- and Thiazole-5-Carboxylic Acid : Beyerman et al. (2010) reported the synthesis of 5-bromothiazole and its conversion into thiazole-2- and thiazole-5-carboxylic acid, providing a new synthesis method for these acids (Beyerman, Berben, & Bontekoe, 2010).

  • Potential Schistosomicidal Agents : El-kerdawy et al. (1989) synthesized substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, indicating the potential use of these compounds as schistosomicidal agents (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).

  • Synthesis of Isoxazole-Fused Heterocycles : Roy, Rajaraman, and Batra (2004) investigated the bromination of methyl groups in isoxazole carboxylates, using the products as substrates for synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

  • Synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid : Zhou (2009) developed an improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate, which is further converted to 2-bromo-thiazole-4-carboxylic acid (Zhou, 2009).

  • Synthesis and Cytotoxicity of Pyridyl–Pyrazole-3-One Derivatives : Huang et al. (2017) synthesized novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their cytotoxicity, indicating potential applications in cancer research (Huang et al., 2017).

  • Palladium-Catalysed Direct Heteroarylations : Fu et al. (2012) found that methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are useful in palladium-catalysed direct arylation of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Electrochemical Reduction Studies : Ji and Peters (1998) studied the electrochemical reduction of 2-bromothiazole, providing insights into its reduction mechanism (Ji & Peters, 1998).

  • Electrocatalytic Carboxylation with CO2 : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, which might have implications for carbon capture and utilization (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

“Methyl 5-bromothiazole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

It’s worth noting that thiazole compounds, in general, have been found to act as ligands of estrogen receptors . They also afford a new group of adenosine receptor antagonists .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties could potentially impact its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromothiazole-2-carboxylate. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity. It’s also worth noting that this compound should be stored under inert gas and in a temperature range of 2-8°C .

properties

IUPAC Name

methyl 5-bromo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPEKCGDPLTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662914
Record name Methyl 5-bromo-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromothiazole-2-carboxylate

CAS RN

1209458-91-2
Record name Methyl 5-bromo-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1,3-thiazole-2-carboxylate
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